molecular formula C10H14BrNO2 B014625 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide CAS No. 59709-57-8

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Cat. No. B014625
CAS RN: 59709-57-8
M. Wt: 260.13 g/mol
InChI Key: OGMGXKJQIOUTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through several methods, including the improvement of synthetic processes to increase overall yield. For instance, a method reported involves the preparation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine through acetylation, cyclization, and reduction steps, resulting in an improved overall yield of 80.8% (Song Hong-rui, 2011).

Molecular Structure Analysis

The molecular structure of related tetrahydroisoquinoline derivatives has been elucidated using X-ray crystallography, revealing detailed information about their conformation and stereochemistry. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, highlighting the distorted conformation towards canonical forms and the presence of intermolecular hydrogen bonds (G. Argay et al., 1995).

Chemical Reactions and Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives undergo various chemical reactions that influence their neuroprotective or neurotoxic activities. Hydroxyl substitution on the molecule decreases toxicity, while methoxyl substitution increases it. Derivatives with hydroxy substitutions have shown potential for the treatment of Parkinson's disease due to their neuroprotective activity (K. Okuda et al., 2003).

Physical Properties Analysis

The analysis of physical properties, including solubility, melting point, and crystalline structure, is crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide are not directly available in the provided references.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group behavior, play a significant role in the application and handling of these molecules. The presence of hydroxyl groups in the 6,7 positions of tetrahydroisoquinoline derivatives, for example, influences their toxicity and pharmacological effects, indicating the importance of functional groups in determining the compound's properties (A. Hjort et al., 1942).

Scientific Research Applications

  • Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisquinolines, a category that includes 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, are substrates and inhibitors of catechol O-methyltransferase (COMT). They can also release norepinephrine-3H from mouse hearts in vivo (Smissman et al., 1976).

  • The compound has shown potential in the treatment of Parkinson's disease. It exhibits neuroprotective effects against dopaminergic neurotoxins, suggesting it could be a lead compound for new treatments (Kotake et al., 2005). Additionally, it is considered a possible endogenous anti-parkinsonism agent present in various mammalian brains (Redda et al., 2010).

  • Derivatives of 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been used in the synthesis of 2-Oxopyrimido[4,3-a]isoquinoline derivatives, which are of interest in chemical research (Granik et al., 1982).

  • The compound and its derivatives have been studied for their neurotoxic and neuroprotective activities. For example, hydroxy-1MeTIQ derivatives may have potential in treating Parkinson's disease (Okuda et al., 2003).

  • In addition to neurological applications, tetrahydroisoquinoline derivatives, including those related to 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, have been explored for their potential in drug discovery for cancer and central nervous system (CNS) disorders, as well as infectious diseases like malaria (Singh & Shah, 2017).

Safety And Hazards

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGXKJQIOUTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369987
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

CAS RN

59709-57-8
Record name 59709-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 3
Reactant of Route 3
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Citations

For This Compound
2
Citations
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.